ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features an indole ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketones under basic conditions.
Coupling Reaction: The acetylated indole derivative is coupled with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the carbonyl groups, leading to alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to the bioactivity of the indole and thiazole rings.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, particularly in the context of neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Mechanism of Action
The mechanism of action of ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for anti-cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate: Unique due to the combination of indole and thiazole rings.
3-Acetylindole: Lacks the thiazole ring, making it less versatile in biological applications.
Thiazole Derivatives: Often lack the bioactivity associated with the indole ring.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the bioactive properties of both the indole and thiazole rings, which enhances its potential in medicinal chemistry and biological research.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3-acetylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-18(25)8-13-11-27-19(20-13)21-17(24)10-22-9-15(12(2)23)14-6-4-5-7-16(14)22/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,21,24) |
InChI Key |
GNXGXBRDLJDWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
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